Chloroquine is an aminoquinolone derivative first developed in the 1940s for the treatment of malaria. It was the drug of choice to treat malaria until the development of newer antimalarials such as [pyrimethamine], [artemisinin], and [mefloquine]. Chloroquine and its derivative [hydroxychloroquine] have since been repurposed for the treatment of a number of other conditions including HIV, systemic lupus erythematosus, and rheumatoid arthritis. **The FDA emergency use authorization for [hydroxychloroquine] and chloroquine in the treatment of COVID-19 was revoked on 15 June 2020.** Chloroquine was granted FDA Approval on 31 October 1949.
Chloroquine is an Antimalarial.
Chloroquine is an aminoquinoline used for the prevention and therapy of malaria. It is also effective in extraintestinal amebiasis and as an antiinflammatory agent for therapy of rheumatoid arthritis and lupus erythematosus. Chloroquine is not associated with serum enzyme elevations and is an extremely rare cause of clinically apparent acute liver injury.
Chloroquine is a natural product found in Cocos nucifera, Cinchona calisaya, and other organisms with data available.
Chloroquine is a 4-aminoquinoline with antimalarial, anti-inflammatory, and potential chemosensitization and radiosensitization activities. Although the mechanism is not well understood, chloroquine is shown to inhibit the parasitic enzyme heme polymerase that converts the toxic heme into non-toxic hemazoin, thereby resulting in the accumulation of toxic heme within the parasite. This agent may also interfere with the biosynthesis of nucleic acids. Chloroquine's potential chemosensitizing and radiosensitizing activities in cancer may be related to its inhibition of autophagy, a cellular mechanism involving lysosomal degradation that minimizes the production of reactive oxygen species (ROS) related to tumor reoxygenation and tumor exposure to chemotherapeutic agents and radiation.
Chloroquine is only found in individuals that have used or taken this drug. It is a prototypical antimalarial agent with a mechanism that is not well understood. It has also been used to treat rheumatoid arthritis, systemic lupus erythematosus, and in the systemic therapy of amebic liver abscesses. [PubChem]The mechanism of plasmodicidal action of chloroquine is not completely certain. Like other quinoline derivatives, it is thought to inhibit heme polymerase activity. This results in accumulation of free heme, which is toxic to the parasites. nside red blood cells, the malarial parasite must degrade hemoglobin to acquire essential amino acids, which the parasite requires to construct its own protein and for energy metabolism. Digestion is carried out in a vacuole of the parasite cell.During this process, the parasite produces the toxic and soluble molecule heme. The heme moiety consists of a porphyrin ring called Fe(II)-protoporphyrin IX (FP). To avoid destruction by this molecule, the parasite biocrystallizes heme to form hemozoin, a non-toxic molecule. Hemozoin collects in the digestive vacuole as insoluble crystals.Chloroquine enters the red blood cell, inhabiting parasite cell, and digestive vacuole by simple diffusion. Chloroquine then becomes protonated (to CQ2+), as the digestive vacuole is known to be acidic (pH 4.7); chloroquine then cannot leave by diffusion. Chloroquine caps hemozoin molecules to prevent further biocrystallization of heme, thus leading to heme buildup. Chloroquine binds to heme (or FP) to form what is known as the FP-Chloroquine complex; this complex is highly toxic to the cell and disrupts membrane function. Action of the toxic FP-Chloroquine and FP results in cell lysis and ultimately parasite cell autodigestion. In essence, the parasite cell drowns in its own metabolic products.
The prototypical antimalarial agent with a mechanism that is not well understood. It has also been used to treat rheumatoid arthritis, systemic lupus erythematosus, and in the systemic therapy of amebic liver abscesses.
See also: Chloroquine Phosphate (has salt form); Chloroquine Hydrochloride (has salt form).
Chloroquine
CAS No.: 54-05-7
Cat. No.: VC0515605
Molecular Formula: C18H26ClN3
Molecular Weight: 319.9 g/mol
Purity: 98%
* For research use only. Not for human or veterinary use.

CAS No. | 54-05-7 |
---|---|
Molecular Formula | C18H26ClN3 |
Molecular Weight | 319.9 g/mol |
IUPAC Name | 4-N-(7-chloroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine |
Standard InChI | InChI=1S/C18H26ClN3/c1-4-22(5-2)12-6-7-14(3)21-17-10-11-20-18-13-15(19)8-9-16(17)18/h8-11,13-14H,4-7,12H2,1-3H3,(H,20,21) |
Standard InChI Key | WHTVZRBIWZFKQO-UHFFFAOYSA-N |
SMILES | CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl |
Canonical SMILES | CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl |
Colorform | WHITE TO SLIGHTLY YELLOW, CRYSTALLINE POWDER Colorless crystals |
Melting Point | 87-89.5 87 °C 289 °C |
Pharmacological Properties
Pharmacokinetics and Metabolism
Chloroquine exhibits a large volume of distribution () and a prolonged half-life () due to extensive tissue accumulation, particularly in the liver, spleen, and leukocytes . Orally administered as chloroquine phosphate, it reaches peak plasma concentrations () of within . Metabolism occurs primarily via cytochrome P450 enzymes (CYP2C8 and CYP3A4), producing active metabolites like desethylchloroquine .
Table 1: Comparative Pharmacokinetics of Chloroquine and Hydroxychloroquine
Parameter | Chloroquine | Hydroxychloroquine |
---|---|---|
Molecular Weight (Base) | 319.9 g/mol | 335.9 g/mol |
Bioavailability | 70–80% | 70–80% |
Protein Binding | 46–74% | 30–45% |
Half-Life | 20–60 days | 40–50 days |
Primary Metabolite | Desethylchloroquine | Desethylhydroxychloroquine |
Tissue Distribution and Lysosomotropism
As a weak base ( and ), chloroquine accumulates in acidic compartments like lysosomes, raising their pH and disrupting enzymatic activity . This property underpins its effects on autophagy and immune signaling .
Mechanisms of Action
Antimalarial Activity
Chloroquine inhibits hemozoin formation in Plasmodium species by binding heme, preventing its detoxification. This leads to oxidative damage and parasite death . Resistance arises from mutations in the P. falciparum chloroquine resistance transporter (PfCRT), which reduces drug accumulation in the digestive vacuole .
Immunomodulatory Effects
Chloroquine disrupts Toll-like receptor (TLR) signaling by inhibiting endosomal acidification, thereby reducing cytokine production (e.g., TNF-, IL-6) . It also interferes with antigen presentation by stabilizing MHC class II complexes .
Anticancer Mechanisms
In oncology, chloroquine inhibits autophagy—a survival mechanism for nutrient-deprived cancer cells—by blocking lysosomal degradation of autophagosomes . Autophagy-independent effects include inhibition of the PI3K/Akt/mTOR pathway and enhancement of DNA damage responses .
Table 2: Anticancer Effects of Chloroquine in Preclinical Models
Clinical Applications
Malaria
Though limited by resistance, chloroquine remains effective against P. ovale, P. malariae, and P. vivax in certain regions. Dosing regimens typically involve a 10 mg/kg base load followed by 5 mg/kg over 48 hours .
Autoimmune Diseases
Chloroquine is FDA-approved for rheumatoid arthritis and systemic lupus erythematosus (SLE). A study of 152 patients demonstrated a mean therapy duration of with 52.6% experiencing chronic organ dysfunctions .
Oncology
Clinical trials have explored chloroquine as an adjuvant in glioblastoma and breast cancer. For example, combining chloroquine with vorinostat enhanced autophagy inhibition and tumor regression in phase I/II trials .
System Affected | Adverse Event | Incidence |
---|---|---|
Ocular | Retinopathy | 1–2% |
Cardiovascular | QT prolongation | 0.5–1% |
Gastrointestinal | Nausea, diarrhea | 10–20% |
Dermatological | Pruritus | 5–10% |
Recent Developments and Future Directions
Repurposing and Derivatives
Recent patents highlight chloroquine derivatives with dual antimalarial and antitoxin activities. Compound 70 (Figure 18 in ), a 4-amino-7-chloroquinoline-adamantane hybrid, exhibited superior antiplasmodial activity () compared to artemisinin .
Enantiomer-Specific Effects
The () and () enantiomers of chloroquine show divergent binding affinities to serum proteins, suggesting potential for optimized therapeutic ratios .
Combination Therapies
Synergy with checkpoint inhibitors (e.g., anti-PD-1) and kinase inhibitors (e.g., trametinib) is under investigation. In murine models, chloroquine enhanced antitumor immunity by polarizing macrophages to the M1 phenotype .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume